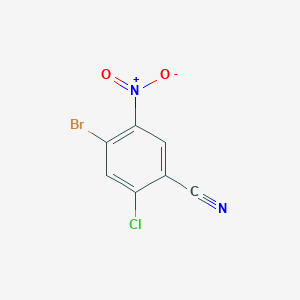

4-Bromo-2-chloro-5-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEGOBGJDRAHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 4 Bromo 2 Chloro 5 Nitrobenzonitrile

Halogen-Directed Reactivity in Cross-Coupling Reactions

The presence of two distinct halogen atoms, bromine and chlorine, on the electron-deficient aromatic ring of 4-Bromo-2-chloro-5-nitrobenzonitrile, alongside a strongly deactivating nitro group, establishes a clear hierarchy of reactivity, particularly in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its utility as a versatile synthetic intermediate, allowing for sequential and site-selective modifications.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling, a robust method for the formation of carbon-carbon bonds, is a prime example of the regioselective functionalization of this compound. In such reactions, the carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This disparity in reactivity is a well-established principle in palladium catalysis, stemming from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

While specific studies on this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from studies on analogous compounds. For instance, in dihalogenated aromatic systems, the selective coupling at the bromine position is a common and predictable outcome. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base would be expected to yield the corresponding 4-aryl-2-chloro-5-nitrobenzonitrile with high selectivity.

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Expected Major Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-2-chloro-5-nitrobenzonitrile |

Detailed research on related substrates, such as 4-bromo-2-chlorobenzonitrile (B136228), has demonstrated that the bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed couplings, enabling regioselective functionalization. This differential reactivity is crucial for the synthesis of complex molecules where stepwise introduction of different groups is required.

Regioselective Functionalization of Halogen Substituents

The differential reactivity of the bromine and chlorine atoms extends beyond the Suzuki-Miyaura reaction to other palladium-catalyzed cross-coupling reactions, such as the Stille, Heck, and Sonogashira couplings. In each case, the bromine atom serves as the more reactive handle for initial functionalization, leaving the chlorine atom available for subsequent transformations under more forcing reaction conditions or with a more active catalytic system.

This regioselectivity allows for a modular approach to the synthesis of complex, polysubstituted aromatic compounds. For example, one could envision a synthetic route where the bromine is first displaced via a Suzuki-Miyaura coupling, followed by a subsequent coupling reaction at the less reactive chlorine position, potentially with a different coupling partner. This stepwise approach provides precise control over the final molecular architecture.

Conversion to Organometallic Reagents (e.g., Boron Derivatives)

The bromine atom of this compound can also be utilized to generate other valuable synthetic intermediates, such as organoboron reagents. One common method for this transformation is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

This reaction would be expected to proceed selectively at the C-Br bond, yielding 2-chloro-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This boronic ester derivative can then participate in a wide range of subsequent cross-coupling reactions, further expanding the synthetic utility of the original scaffold. The formation of such organoboron compounds from aryl halides is a well-established and versatile transformation in organic synthesis.

Transformations of the Nitrile Functional Group

The nitrile group of this compound is another key site for chemical modification, offering pathways to valuable amine and carboxylic acid derivatives. The electron-withdrawing nature of the surrounding substituents can influence the reactivity of the nitrile group in both reduction and oxidation reactions.

Reduction to Amine Derivatives

The reduction of the nitrile group to a primary amine (a benzylamine derivative) is a fundamental transformation in organic synthesis. However, the presence of a nitro group on the same aromatic ring presents a significant challenge, as nitro groups are also susceptible to reduction under many common reducing conditions.

Selective reduction of a nitrile in the presence of an aromatic nitro group requires careful selection of reagents. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functionalities, milder or more chemoselective methods can be employed. Catalytic hydrogenation with specific catalysts, such as platinum on carbon, under controlled conditions, has been shown to selectively reduce aromatic nitro groups in the presence of nitriles. stackexchange.com Conversely, certain borane complexes or a mixture of boron trifluoride etherate and sodium borohydride have been reported to selectively reduce nitriles in the presence of aromatic nitro groups. calvin.edu Another approach involves the use of tin(II) chloride, which is known to selectively reduce aromatic nitro groups while leaving other reducible functionalities like nitriles intact. stackexchange.com

Table 2: Potential Reagents for Selective Reduction of this compound

| Target Transformation | Reagent System | Expected Major Product |

| Nitrile to Amine | Boron trifluoride etherate / Sodium borohydride | (4-Bromo-2-chloro-5-nitrophenyl)methanamine |

| Nitro to Amine | Tin(II) chloride (SnCl₂) | 4-Amino-5-bromo-3-chlorobenzonitrile |

Oxidation to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group to a carboxylic acid is a common and robust transformation. This reaction can be carried out under either acidic or basic conditions, typically with heating. For a substrate like this compound, the strong electron-withdrawing groups on the aromatic ring may facilitate the nucleophilic attack of water or hydroxide ions on the nitrile carbon.

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, followed by the attack of water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate that is further hydrolyzed to the carboxylate salt. Subsequent acidification then yields the carboxylic acid. The hydrolysis of nitriles to carboxylic acids is a general and widely applicable reaction in organic synthesis. weebly.comchemistrysteps.com

Hydration and Hydrolysis Reactions

The conversion of the nitrile group (-C≡N) to a carboxamide or a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can proceed under either acidic or basic conditions, typically requiring heat.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. youtube.comchemistrysteps.com This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com While the reaction can sometimes be stopped at the amide stage under mild conditions, vigorous heating in the presence of excess base will continue the hydrolysis of the amide to the corresponding carboxylate salt. youtube.comyoutube.com An acidic workup is then required to furnish the final carboxylic acid. youtube.com

In acidic media, the reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. youtube.com A weak nucleophile, such as water, can then attack this activated carbon. youtube.com Following a series of proton transfer steps, a tautomer of the amide is formed, which leads to the amide itself. youtube.com Similar to the base-catalyzed process, forcing conditions (e.g., concentrated acid and high temperatures) will drive the hydrolysis of the intermediate amide to the final carboxylic acid and an ammonium salt. youtube.comyoutube.com

For this compound, the strong electron-withdrawing nature of the nitro and chloro substituents is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating its hydrolysis. A relevant patent for the structurally similar 5-bromo-2-chlorobenzonitrile describes its conversion to 5-bromo-2-chlorobenzoic acid by hydrolysis in the presence of an alkali. google.com This suggests that a similar pathway is viable for the title compound.

| Reaction | Reagents & Conditions | Product | Notes |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ (workup) | 4-Bromo-2-chloro-5-nitrobenzoic acid | The reaction proceeds via an intermediate carboxamide. Vigorous conditions ensure complete hydrolysis to the carboxylic acid. chemistrysteps.comyoutube.com |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (conc.), H₂O, Heat | 4-Bromo-2-chloro-5-nitrobenzoic acid | The intermediate amide is formed first, followed by its hydrolysis to the carboxylic acid under forcing conditions. youtube.comyoutube.com |

Reactivity of the Nitro Moiety

The nitro group is one of the most powerful electron-withdrawing groups and profoundly influences the reactivity of the aromatic ring. It not only activates the ring towards nucleophilic attack but can also be chemically reduced to an amino group, a key functional handle for further derivatization.

The transformation of an aromatic nitro group into a primary amine is a crucial reaction in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and materials. A significant challenge in this reduction, especially on a polysubstituted ring like this compound, is achieving chemoselectivity. The reaction must selectively reduce the nitro group without affecting the nitrile or the carbon-halogen bonds (reductive dehalogenation).

A variety of modern synthetic methods have been developed to address this challenge. organic-chemistry.org Metal-free reducing systems, such as those using tetrahydroxydiboron (diboronic acid) with a catalyst like 4,4'-bipyridyl, have been shown to be highly chemoselective for the reduction of aromatic nitro compounds, tolerating sensitive groups including halogens and nitriles. organic-chemistry.orgtcichemicals.com Similarly, combinations of HSiCl₃ and a tertiary amine or B₂pin₂ and KOtBu provide effective metal-free pathways for this selective transformation. organic-chemistry.org

Iron-based catalysts are also widely employed due to iron's low cost and toxicity. researchgate.net Systems utilizing an iron catalyst with a silane reducing agent have demonstrated high activity and chemoselectivity for nitro reduction over functionalities such as aryl halides and nitriles. researchgate.net

| Reagent System | Typical Conditions | Key Features |

| Diboronic Acid / 4,4'-Bipyridyl | DMF, Room Temperature | Metal-free, rapid, and highly chemoselective; tolerates halogens, nitriles, ketones, and esters. organic-chemistry.orgtcichemicals.com |

| B₂pin₂ / KOtBu | Isopropanol | Metal-free; chemoselectively reduces nitro groups in the presence of other reducible functionalities. organic-chemistry.org |

| Fe(III) catalyst / Silane | Bench-stable catalyst | Chemoselective for nitro reduction over aryl halides and nitriles. researchgate.net |

| HSiCl₃ / Tertiary Amine | Mild conditions | Metal-free; wide applicability for both aromatic and aliphatic nitro compounds. organic-chemistry.org |

Applying these methods to this compound would be expected to yield 5-amino-4-bromo-2-chlorobenzonitrile, a valuable trifunctional intermediate for further synthetic elaboration.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group is expelled, and aromaticity is restored. youtube.com

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing substituent, thereby stabilizing the intermediate. libretexts.orglibretexts.org

In the structure of this compound, the nitro group is in the para position relative to the bromine atom and in the ortho position relative to the chlorine atom. This dual activation makes the compound highly susceptible to SNAr. However, the chlorine atom at the C2 position is significantly more activated than the bromine atom at the C4 position. This is because the additional electron-withdrawing nitrile group is also ortho to the chlorine, further increasing the electrophilicity of the C2 carbon. Therefore, a nucleophile will preferentially attack the C2 position, leading to the displacement of the chloride ion.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used in these reactions to introduce new functional groups onto the aromatic ring. For instance, reaction with a secondary amine like morpholine would be expected to yield 4-bromo-2-morpholino-5-nitrobenzonitrile.

| Nucleophile (Nu-H) | Expected Product | Notes |

| Amine (e.g., Morpholine) | 4-Bromo-2-morpholino-5-nitrobenzonitrile | The chlorine at C2 is preferentially displaced due to activation by the ortho-nitro group and the ortho-nitrile group. libretexts.orglibretexts.org |

| Alkoxide (e.g., CH₃O⁻) | 4-Bromo-2-methoxy-5-nitrobenzonitrile | The reaction is driven by the formation of a stable Meisenheimer complex. libretexts.org |

| Thiolate (e.g., PhS⁻) | 4-Bromo-2-(phenylthio)-5-nitrobenzonitrile | Thiolates are generally excellent nucleophiles for SNAr reactions. |

Cycloaddition Chemistry and Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate in various cycloaddition reactions, providing a direct route to the synthesis of nitrogen-containing heterocycles. These reactions are valuable for constructing ring systems found in many biologically active compounds.

[3+2] Cycloaddition: One of the most prominent cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. nih.govacs.org This transformation, often catalyzed by metal salts (e.g., zinc or cobalt) or organocatalysts, involves the reaction of the nitrile with an azide source, such as sodium azide. nih.govorganic-chemistry.org The electron-deficient nature of the nitrile in this compound would likely make it a suitable substrate for this type of reaction, leading to the formation of a highly functionalized tetrazole derivative. Nitrile oxides are another class of 1,3-dipoles that react with nitriles in [3+2] cycloadditions, although their reaction with alkynes to form isoxazoles is more common. nih.govyoutube.com

[2+2+2] Cycloaddition: The nitrile group can also participate as a two-atom component in [2+2+2] cycloadditions with two alkyne molecules to construct pyridine rings. These reactions are typically mediated by transition metal catalysts, such as cobalt or rhodium complexes. chemrxiv.org An electrochemically induced, metal-free variant has also been developed. chemrxiv.org The application of this methodology to this compound could provide a pathway to complex, polysubstituted pyridine systems.

[2+2] Cycloaddition: While less common for nitriles themselves, photochemical [2+2] cycloadditions are well-established for alkenes. nih.gov The nitrile group does not typically act as a 2π component in thermal [4+2] Diels-Alder reactions but can undergo related transformations under specific catalytic conditions.

| Cycloaddition Type | Reactant Partner(s) | Resulting Heterocycle | Typical Catalysts/Conditions |

| [3+2] | Sodium Azide (NaN₃) | Tetrazole | Zn(II) salts, Co(II) complexes, L-proline; Heat. nih.govorganic-chemistry.org |

| [2+2+2] | Two molecules of an Alkyne | Pyridine | Co(I), Ni(0), Rh(I) complexes; or electrochemical methods. chemrxiv.org |

Intramolecular reactions that form new rings are powerful tools in organic synthesis. The insertion of an alkyne into a nitrile group within the same molecule represents a potential strategy for constructing fused heterocyclic systems. This type of transformation can be conceptualized as an intramolecular cycloaddition or cyclization event. researchgate.net

For this reaction to be feasible with a derivative of this compound, an alkyne-containing side chain would first need to be installed on the molecule. This could be achieved, for example, via a Sonogashira cross-coupling reaction at the C4-bromo position. If a suitable tether connects the alkyne to the aromatic ring, it could be induced to cyclize onto the nitrile group, typically with the aid of a transition metal catalyst. The process is believed to proceed through the addition of an in-situ generated carbon-centered radical or an organometallic species to the nitrile triple bond, followed by ring closure. researchgate.net This strategy offers a pathway to novel, fused nitrogen-containing polycyclic aromatic compounds. The specific regiochemistry and success of such a cyclization would depend heavily on the nature of the catalyst, the length and flexibility of the tether, and the electronic properties of the benzonitrile (B105546) core.

Formation of Polyfunctionalized Heterocyclic Scaffolds

The construction of polyfunctionalized heterocyclic scaffolds from this compound would theoretically involve a series of selective reactions targeting its various substituents. The presence of two different halogen atoms (bromine and chlorine) at positions 4 and 2 respectively, a nitro group at position 5, and a nitrile group at position 1, allows for a range of possible transformations. These could include nucleophilic aromatic substitution of the halogens, reduction of the nitro group to an amine, and transformations of the nitrile group.

The reduction of the nitro group to an amino group would be a key transformation, as the resulting aminobenzonitrile derivative could serve as a versatile intermediate for the synthesis of various fused heterocyclic systems. For instance, the ortho-amino-nitrile functionality is a classic precursor for the synthesis of quinazoline derivatives.

While direct and extensive examples of the use of this compound in the synthesis of a broad range of heterocyclic scaffolds are not prominently reported, the reactivity of similarly substituted benzonitriles provides a basis for predicting its potential synthetic utility. For example, related 2-aminobenzonitrile derivatives are known to undergo condensation reactions with various electrophiles to form fused pyrimidine rings, which are the core of the quinazoline system.

It is important to note that the electronic effects of the bromo and chloro substituents would influence the reactivity of the aromatic ring and the other functional groups. The electron-withdrawing nature of the nitro and cyano groups deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, particularly of the halogen atoms. The relative reactivity of the bromo and chloro substituents would depend on the specific reaction conditions.

In the absence of specific documented research on the formation of polyfunctionalized heterocyclic scaffolds directly from this compound, the following table outlines a hypothetical reaction scheme based on established chemical principles for the synthesis of a quinazoline scaffold. This serves to illustrate the potential, rather than the documented, utility of this compound.

Hypothetical Reaction Scheme for the Synthesis of a Quinazoline Scaffold

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | This compound | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 5-Amino-4-bromo-2-chlorobenzonitrile |

| 2 | 5-Amino-4-bromo-2-chlorobenzonitrile | Formic acid, Reflux | 7-Bromo-5-chloro-3,4-dihydroquinazolin-4-one |

This hypothetical two-step process begins with the selective reduction of the nitro group to an amine. The resulting 5-amino-4-bromo-2-chlorobenzonitrile could then undergo cyclization with formic acid to yield a quinazolinone derivative. The regiochemistry and feasibility of such reactions would need to be confirmed through experimental investigation.

Further research is required to fully explore and document the synthetic potential of this compound in the construction of diverse and complex heterocyclic systems. The development of selective reaction conditions to manipulate its multiple functional groups could unlock its utility as a valuable building block in organic synthesis.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Chloro 5 Nitrobenzonitrile

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 4-Bromo-2-chloro-5-nitrobenzonitrile is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its functional groups and the benzene (B151609) ring. Based on the analysis of similar substituted benzonitriles, the following table outlines the predicted significant FTIR peaks and their assignments.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3100 - 3000 | Weak to Medium | C-H aromatic stretching |

| ~ 2230 - 2215 | Strong | C≡N stretching of the nitrile group |

| ~ 1580 - 1560 | Strong | Asymmetric NO₂ stretching |

| ~ 1520 - 1490 | Medium to Strong | C=C aromatic ring stretching |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ stretching |

| ~ 1100 - 1000 | Medium | C-Br stretching |

| ~ 800 - 750 | Strong | C-Cl stretching |

| ~ 900 - 650 | Medium to Strong | C-H out-of-plane bending |

The presence of electron-withdrawing groups such as chloro, bromo, and nitro moieties is anticipated to influence the position and intensity of these bands. For instance, the strong C≡N stretching frequency is a hallmark of the nitrile group and its position can be subtly affected by the electronic effects of the other substituents on the ring.

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information to FTIR. The Raman spectrum of this compound is expected to be dominated by vibrations that induce a significant change in the polarizability of the molecule.

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3100 - 3000 | Weak | C-H aromatic stretching |

| ~ 2230 - 2215 | Very Strong | C≡N stretching of the nitrile group |

| ~ 1600 - 1550 | Medium | C=C aromatic ring stretching |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ stretching |

| ~ 800 - 700 | Medium | Ring breathing mode |

| ~ 700 - 600 | Medium | C-Br stretching |

| ~ 600 - 500 | Medium | C-Cl stretching |

Notably, the symmetric vibrations, such as the C≡N stretch and the symmetric NO₂ stretch, are often more intense in the Raman spectrum compared to their asymmetric counterparts.

Normal Coordinate Analysis for Vibrational Assignments

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

High-Resolution ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants of these protons are dictated by the electronic effects of the surrounding substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 8.0 - 8.2 | Singlet (or very small meta-coupling) | - |

| H-6 | ~ 7.8 - 8.0 | Singlet (or very small meta-coupling) | - |

The deshielding effect of the nitro and nitrile groups, combined with the halogen substituents, would push the chemical shifts of the aromatic protons downfield. Due to the substitution pattern, the two protons are not adjacent, and therefore, only a very small or negligible meta-coupling might be observed, leading to signals that appear as singlets.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the nitrile carbon.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~ 115 - 120 |

| C-1 (C-CN) | ~ 110 - 115 |

| C-2 (C-Cl) | ~ 135 - 140 |

| C-3 (C-H) | ~ 130 - 135 |

| C-4 (C-Br) | ~ 120 - 125 |

| C-5 (C-NO₂) | ~ 145 - 150 |

| C-6 (C-H) | ~ 125 - 130 |

The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbons directly attached to the electron-withdrawing groups (C-Cl, C-Br, C-NO₂) will be significantly deshielded. The nitrile carbon (C≡N) typically appears in a distinct region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be a critical tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, which has two aromatic protons, a cross-peak in the COSY spectrum would be expected if these protons are on adjacent carbons. Given the substitution pattern, the two protons are on carbons 3 and 6, which are not adjacent, so no COSY correlation would be anticipated between them.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show two cross-peaks, one for the C3-H proton and another for the C6-H proton, allowing for the direct assignment of the chemical shifts of the protonated aromatic carbons.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would depend on the solvent used.

Hypothetical NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H3 | ~8.0-8.2 | ~130-135 | C1, C5, C7 |

Influence of Solvent on Chemical Shifts and Conformational Dynamics

The choice of solvent can significantly influence NMR chemical shifts due to solvent-solute interactions, such as hydrogen bonding, and the solvent's magnetic anisotropy. ucl.ac.uk For this compound, using solvents of varying polarity (e.g., chloroform-d, acetone-d6, DMSO-d6) would likely cause shifts in the proton and carbon resonances. thieme-connect.de Aromatic solvent-induced shifts (ASIS), particularly with a solvent like benzene-d6, could be employed to further resolve signals and confirm assignments. The molecule itself is rigid, so significant conformational dynamics are not expected; however, solvent interactions could influence the rotational barrier of the nitro group, though this would likely be a subtle effect on the NMR spectrum.

X-ray Crystallography for Solid-State Structure

X-ray crystallography would provide definitive information on the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction experiment would yield the precise three-dimensional arrangement of atoms in the crystal lattice. This would confirm the planar structure of the benzene ring and provide accurate measurements of the bond lengths and angles of the substituents (bromo, chloro, nitro, and nitrile groups). A hypothetical table of key crystallographic parameters is provided below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0-8.0 |

| b (Å) | ~12.0-14.0 |

| c (Å) | ~8.0-9.0 |

| β (°) | ~95-105 |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The analysis of the crystal packing would reveal various non-covalent interactions that stabilize the solid-state structure. Given the presence of bromine, chlorine, and a nitro group, several types of interactions would be anticipated:

Halogen Bonding: The electropositive region on the bromine atom (σ-hole) could interact with the electronegative nitrogen or oxygen atoms of the nitro group or the nitrogen of the nitrile group of neighboring molecules.

Dipole-Dipole Interactions: The polar nitro and nitrile groups would lead to significant dipole moments, resulting in dipole-dipole interactions that influence molecular packing.

Hydrogen bonding would not be a dominant feature in the absence of classical hydrogen bond donors.

Molecular and Crystal Symmetry Analysis

The molecular symmetry of this compound is low (C_s point group, assuming the nitro group lies in the plane of the ring). The crystal symmetry, as described by the space group, would likely be one of the common centrosymmetric space groups for organic molecules, such as P2₁/c. The analysis would detail the symmetry operations (e.g., inversion centers, screw axes, glide planes) that relate the molecules within the unit cell.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Chloroform-d |

| Acetone-d6 |

| DMSO-d6 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule. These methods offer insights into the electronic and geometric properties of molecules, which are fundamental to understanding their behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach is generally more computationally efficient than other high-level methods while still providing a high degree of accuracy.

For 4-Bromo-2-chloro-5-nitrobenzonitrile, a DFT study would involve calculating the electron density distribution across the molecule. This would reveal the areas of high and low electron density, providing insights into the molecule's polarity and the nature of the covalent bonds between the carbon, bromine, chlorine, nitrogen, and oxygen atoms. The results of such a study would typically include information on the distribution of electrostatic potential, which is crucial for understanding intermolecular interactions.

Ab Initio Calculations for Molecular Geometry Optimization

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These "from the beginning" calculations aim to provide a highly accurate description of the molecular system. One of the primary applications of ab initio methods is the optimization of molecular geometry.

In the case of this compound, an ab initio calculation would determine the most stable three-dimensional arrangement of its atoms. This involves finding the geometry that corresponds to the minimum energy on the potential energy surface. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the molecule. This information is foundational for understanding the molecule's shape, steric hindrance, and potential points of interaction.

Prediction of Molecular Properties and Reactivity

Building upon the foundational data from electronic structure and geometry optimization calculations, further computational analyses can predict a molecule's reactivity and other important properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species.

An FMO analysis of this compound would identify the HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy suggests stronger electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower energy suggests stronger electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between the LUMO and HOMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic interactions within a molecule in a way that aligns with classical Lewis structures. It provides a detailed picture of charge distribution, hybridization, and intramolecular charge transfer (ICT) events.

Computational Prediction of Electronic and Steric Parameters (e.g., TPSA, LogP)

Computational methods are also employed to predict various physicochemical properties that are important in fields such as medicinal chemistry and materials science. Among these are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

TPSA (Topological Polar Surface Area) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a molecule's ability to permeate cell membranes.

LogP is a measure of a molecule's lipophilicity (its affinity for a lipid-like environment versus an aqueous one). It is the logarithm of the ratio of the concentrations of a solute in a two-phase system of n-octanol and water. LogP is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, these parameters would be calculated based on its chemical structure. The predicted values would offer insights into its potential behavior in biological systems and its solubility characteristics.

| Parameter | Description | Predicted Significance |

|---|---|---|

| TPSA (Ų) | Topological Polar Surface Area | Indicates the polarity of the molecule and its potential for membrane permeability. |

| LogP | Logarithm of the octanol-water partition coefficient | Measures the lipophilicity of the molecule, which is important for its pharmacokinetic properties. |

Simulation of Reaction Mechanisms and Pathways

Computational simulations are instrumental in mapping the intricate pathways of chemical reactions. For a polysubstituted benzene (B151609) ring like that in this compound, theoretical studies would be invaluable for predicting regioselectivity and reaction kinetics.

Detailed computational studies on the electrophilic aromatic substitution (EAS) of this compound are not present in the current body of scientific literature. Such studies would typically involve density functional theory (DFT) or other high-level computational methods to model the approach of an electrophile to the aromatic ring. Key parameters that would be investigated include the calculation of activation energies for substitution at the possible positions, the geometry of the sigma-complex (Wheland intermediate), and the influence of the existing bromo, chloro, nitro, and cyano groups on the aromatic system's reactivity and orientation of substitution. Without specific research, any discussion on the preferred sites of electrophilic attack or the energy profiles of such reactions would be purely speculative.

Similarly, there is a lack of specific computational models for nucleophilic aromatic substitution (SNAr) and halogen exchange reactions involving this compound. The strong electron-withdrawing nature of the nitro and cyano groups is expected to activate the ring towards nucleophilic attack. Computational modeling would be essential to determine which of the halogen atoms, bromine or chlorine, is more susceptible to substitution. These simulations would involve calculating the energies of the Meisenheimer intermediates and the transition states for the substitution at the carbon atoms bearing the halogens. The relative energy barriers would provide a theoretical basis for predicting the major product of a nucleophilic substitution reaction. Furthermore, modeling of halogen exchange (HALEX) reactions would shed light on the thermodynamics and kinetics of replacing one halogen with another, which is a synthetically important transformation. However, no such specific theoretical data or reaction pathway simulations for this compound have been published.

Applications in Contemporary Organic Synthesis and Materials Science Research

Applications in Chemical Biology and Enzymology (Methodological Focus)

The unique electronic and steric properties conferred by the bromo, chloro, nitro, and nitrile substituents on the aromatic ring of 4-Bromo-2-chloro-5-nitrobenzonitrile make it a molecule of significant interest for potential applications in chemical biology and enzymology. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its structural motifs suggest a basis for its utility in probing molecular interactions and in the rational design of enzyme inhibitors and chemical probes. The following sections explore these potential applications from a methodological perspective, drawing upon established principles of molecular recognition and enzyme inhibition.

Probing Molecular Recognition and Binding Interactions

The study of molecular recognition is fundamental to understanding biological processes, and small molecules are invaluable tools in these investigations. The structural features of this compound provide several handles that could be exploited to probe the binding pockets of proteins and other biological macromolecules.

The presence of a nitro group on the aromatic ring is particularly noteworthy. Nitroaromatic compounds are known to participate in so-called "π-hole interactions," a type of non-covalent interaction where the positive electrostatic potential on the nitro group's nitrogen atom interacts favorably with electron-rich regions, such as the lone pairs of oxygen or sulfur atoms found in the side chains of amino acid residues like serine, threonine, cysteine, and methionine. nih.govnih.gov This interaction can contribute significantly to the binding affinity and specificity of a ligand. nih.govnih.gov

Furthermore, the halogen atoms (bromine and chlorine) can engage in halogen bonding, another important non-covalent interaction in biological systems. The electron-deficient outer region of the halogen atom can interact with nucleophilic sites, such as carbonyl oxygens or aromatic rings of amino acid residues. The nitrile group, with its strong dipole moment, can act as a hydrogen bond acceptor.

Table 1: Potential Non-Covalent Interactions of this compound with Amino Acid Residues

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

| Nitro Group | π-Hole Interaction | Serine, Threonine, Cysteine, Methionine |

| Bromo/Chloro Atoms | Halogen Bonding | Aspartate, Glutamate, Phenylalanine, Tyrosine |

| Nitrile Group | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This interactive table illustrates the potential non-covalent interactions that the functional groups of this compound can engage in with various amino acid residues within a protein's binding site.

Design of Enzyme Inhibitors and Chemical Probes

The same structural characteristics that make this compound a potential tool for studying molecular recognition also suggest its utility as a scaffold for the design of enzyme inhibitors and chemical probes. The benzonitrile (B105546) core is a common feature in many biologically active molecules and approved pharmaceuticals. nih.gov

The development of enzyme inhibitors often relies on structure-activity relationship (SAR) studies, where systematic modifications to a lead compound are made to optimize its potency and selectivity. rsc.orgnih.gov The polysubstituted aromatic ring of this compound offers multiple points for diversification. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into other functional groups, to explore interactions with different regions of an enzyme's active site.

The electron-withdrawing nature of the nitro, chloro, and nitrile groups influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This reactivity can be harnessed to covalently modify enzyme active sites, leading to irreversible inhibition. Such irreversible inhibitors are powerful tools for studying enzyme function and can have therapeutic applications.

As a chemical probe, this compound could be functionalized with reporter groups, such as fluorophores or affinity tags, to enable the detection and isolation of its binding partners. The inherent reactivity of the molecule could also be exploited for activity-based protein profiling, a technique used to identify and characterize active enzymes in complex biological samples.

Table 2: Potential Methodological Applications in Enzymology

| Application | Rationale | Potential Modifications |

| Reversible Enzyme Inhibition | The scaffold can be tailored to fit into an enzyme's active site, utilizing non-covalent interactions to achieve binding. | Systematic variation of substituents to optimize binding affinity and selectivity. |

| Irreversible Enzyme Inhibition | The activated aromatic ring can react with nucleophilic residues in the active site to form a covalent bond. | Introduction of leaving groups or reactive moieties to enhance covalent modification. |

| Fragment-Based Drug Discovery | The compound can serve as a starting fragment for the development of more potent and selective inhibitors. | Elaboration of the core structure based on structural information of the target enzyme. |

| Chemical Probe Development | The molecule can be derivatized with reporter groups to visualize or isolate target proteins. | Attachment of fluorophores, biotin, or other tags via chemical synthesis. |

This interactive table outlines the potential applications of this compound as a starting point for the design of enzyme inhibitors and chemical probes, highlighting the rationale and possible modifications for each application.

Q & A

Q. What synthetic routes are most effective for preparing 4-bromo-2-chloro-5-nitrobenzonitrile, and how can intermediates be optimized?

- Methodological Answer : A sequential halogenation-nitration approach is recommended. Begin with a benzonitrile precursor and introduce bromine and chlorine via electrophilic aromatic substitution, ensuring regioselectivity using directing groups (e.g., nitro or cyano groups). Nitration at the 5-position can follow, utilizing mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. For optimization, monitor reaction progress using TLC and adjust stoichiometry based on NMR analysis of intermediates .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

- NMR (¹H/¹³C) to verify substituent positions (e.g., aromatic proton splitting patterns and carbon chemical shifts).

- FT-IR to confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups.

Cross-reference data with computational predictions (e.g., DFT-calculated spectra) to resolve ambiguities .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include high Z′ values due to molecular symmetry and potential twinning. Use SHELXT for initial structure solution via dual-space algorithms, followed by SHELXL for refinement. For disordered halogen atoms, apply anisotropic displacement parameters and restraint commands (e.g., DFIX for bond distances). Validate against high-resolution data (d-spacing < 0.8 Å) and use the R1/wR2 convergence criteria to ensure precision. Reference the SHELX manual for handling pseudo-merohedral twinning .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and cyano groups deactivate the aromatic ring, directing metal-catalyzed couplings (e.g., Suzuki-Miyaura) to the bromine site. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity. Experimentally, compare reaction rates with analogs (e.g., 4-bromo-2-chlorobenzonitrile) using GC-MS to track intermediates. Steric effects from the nitro group may require bulky ligands (e.g., SPhos) to enhance catalytic turnover .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer : Adopt a multi-method validation framework:

- X-ray crystallography for unambiguous confirmation (if crystals are obtainable).

- 2D NMR (COSY, HSQC) to correlate proton and carbon signals, resolving overlapping peaks.

- Mass spectrometry (HRMS) to verify molecular ion and fragmentation patterns.

Cross-check with synthetic pathways to identify potential byproducts (e.g., regioisomeric impurities). For persistent discrepancies, revisit reaction conditions or explore alternative characterization tools like XPS for elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.